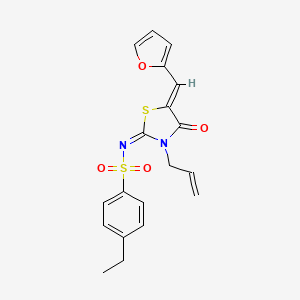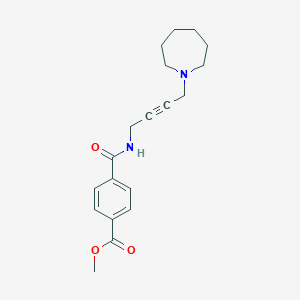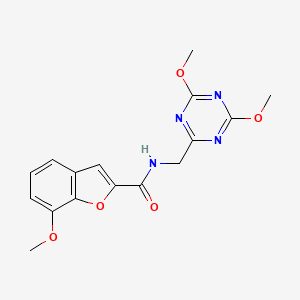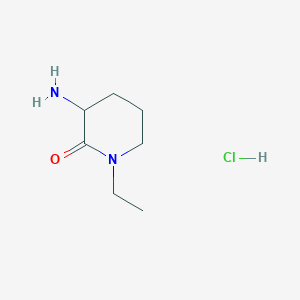
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its common names, and its structural formula. The compound’s classification or the family of compounds it belongs to might also be mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It could involve multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, and spectral properties. It could also include computational properties such as HOMO/LUMO levels, if applicable.Applications De Recherche Scientifique
Antiulcer Activity
- A study synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their effectiveness in preventing stress-induced gastric ulcers. Among these, a compound closely related to the query showed significant antiulcer activity (Hosokami et al., 1992).
Metabolic Conversion
- Research on the metabolic conversion of N-methyl and N,N-dimethylbenzamides revealed that N-(hydroxymethyl)-benzamide, structurally related to the compound , was identified as a major metabolite of N-methylbenzamide (Ross et al., 1983).
Polymer Synthesis
- Novel aromatic polyimides were synthesized using derivatives including 4,4-(aminopheyloxy) phenyl-4-aminobenzamide, which shares structural similarities with the query compound. These polyimides showed promising properties for industrial applications (Butt et al., 2005).
Chromatographic Studies
- The reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those with structural similarities to the query compound, was investigated, providing insights into quantitative structure-retention relationships (Lehtonen, 1983).
Metabolism and Demethylation Studies
- A study on the metabolism of N,N-dimethylbenzamides to N-methylbenzamides provided insights into the formation of N-hydroxymethyl-N-methylbenzamide, a compound related to the query (Constantino et al., 1992).
Anti-tumor Agents
- Research into 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives, which are structurally related, identified potent anti-tumor agents (Hayakawa et al., 2004).
HDAC Inhibitors for Cancer Therapy
- N-acylhydrazone derivatives, designed from trichostatin A and structurally similar to the query compound, were identified as potent HDAC 6/8 dual inhibitors, suggesting their potential in molecular therapies for cancer (Rodrigues et al., 2016).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and disposal.
Orientations Futures
This could involve potential applications of the compound, areas of research it could be useful in, and any modifications to its structure that could be beneficial.
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-22-15-5-4-6-16(23-2)17(15)18(21)19-11-14(20)12-7-9-13(24-3)10-8-12/h4-10,14,20H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFJYSVUSSRULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-2,6-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-dimethoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2734725.png)
![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2734727.png)
![3-[4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide](/img/structure/B2734729.png)


![Ethyl 2-(2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2734733.png)

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide](/img/structure/B2734736.png)
![N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B2734739.png)
![2-(Furan-2-yl)-1-(thieno[3,2-d]pyrimidin-4-ylamino)propan-2-ol](/img/structure/B2734740.png)
![N-(2-cyanophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2734741.png)


![N-tert-butyl-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2734744.png)